Diflubenzuron
Overview
Description
Diflubenzuron is an insecticide of the benzoylurea class . It is used in forest management and on field crops to selectively control insect pests, particularly forest tent caterpillar moths, boll weevils, gypsy moths, and other types of moths . It is also a widely used larvicide in India for control of mosquito larvae by public health authorities .
Synthesis Analysis
The synthesis of Diflubenzuron involves a reaction process where the temperature is reduced to 65 ℃, 148.7Kg of p-chlorophenyl isocyanate is added dropwise, and the temperature is raised to 140 ℃ after the addition is completed, and the reaction is carried out for 6 hours .Molecular Structure Analysis
Diflubenzuron contains hydrogen, carbon, nitrogen, oxygen, and chlorine. The molecular structure model is estimated by the electrostatic potential obtained through electron diffraction analysis .Chemical Reactions Analysis
Diflubenzuron can be determined in agricultural products using HPLC with a diode array detector . The samples are extracted with acetonitrile, and then purified by solid-phase extraction using C18E and PSA adsorbents and a Diapak C cartridge .Physical And Chemical Properties Analysis
Diflubenzuron is a white, dusty powder with a faint odor characteristic of aromatic compounds . It has a melting point of 227.6°C and a boiling point of 140°C . It is highly insoluble in water and most solvents .Scientific Research Applications
Mechanism of Action in Insects
Diflubenzuron inhibits chitin synthesis in insects, leading to molting abnormalities and death. Studies have identified the sulfonylurea receptor (SUR) as a target of diflubenzuron, disrupting calcium uptake necessary for chitin synthesis. This mechanism has been observed in species such as Drosophila melanogaster and Blattella germanica, where diflubenzuron showed competitive inhibition against other chemicals that bind to the SUR, further validating its mode of action (Abo-Elghar, Fujiyoshi, & Matsumura, 2004).
Environmental Impacts
Diflubenzuron's effects extend to non-target organisms and ecosystems. For instance, it has been shown to inhibit the growth of the ectomycorrhizal fungus Pisolithus tinctorius and affect the development of Pinus pinaster seedlings. These findings highlight the potential ecological consequences of diflubenzuron use, particularly its impact on tree-fungi symbiosis and the broader biosphere (Ramos et al., 2012).
Resistance Development
Resistance to diflubenzuron among pest populations poses a significant challenge. A notable mutation in the chitin synthase gene of Culex pipiens, associated with diflubenzuron resistance, underscores the need for continuous monitoring and development of integrated pest management strategies to mitigate resistance and ensure the sustainable use of this insecticide (Fotakis et al., 2020).
Aquaculture and Veterinary Medicine
The use of diflubenzuron in aquaculture and as a veterinary medicine has raised concerns regarding its impact on non-target aquatic species and the potential for developing resistance. For example, its application for sea lice control in aquaculture settings has been evaluated for risks and developmental effects on non-target crustaceans, revealing potential adverse effects at environmentally relevant concentrations (Macken, Lillicrap, & Langford, 2015).
Safety And Hazards
Future Directions
Diflubenzuron and other inhibitors of chitin synthesis have seen increased interest in recent years . Their specific features ensure the effective fight against populations of arthropods resistant to organophosphorus compounds, pyrethroids, neonicotinoids, and other groups of insecticides . Further studies are needed to fully understand the ecological impacts of these compounds in the marine environment .
properties
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYTWIFVNKMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O2 | |
Record name | DIFLUBENZURON | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1024049 | |
Record name | Diflubenzuron | |
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Molecular Weight |
310.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diflubenzuron appears as colorless to yellow crystals. Used as a selective insecticide., White to yellowish-brown solid; [Merck Index] Colorless solid; [HSDB]; [MSDSonline], Solid | |
Record name | DIFLUBENZURON | |
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Record name | Diflubenzuron | |
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Record name | Diflubenzuron | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
BP: 257 °C at 300 mm Hg | |
Record name | DIFLUBENZURON | |
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Solubility |
In water, 0.08 mg/L at 25 °C. pH 7, In water, approximately 0.2 ppm at 20 °C, In water, 0.10 mg/L at pH 4, 0.32 mg/L at pH 10, In water, 0.089 mg/L at 20 °C in deionized water, For more Solubility (Complete) data for DIFLUBENZURON (6 total), please visit the HSDB record page. | |
Record name | DIFLUBENZURON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.57 at 20 °C | |
Record name | DIFLUBENZURON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
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Vapor Pressure |
9X10-10 mm Hg at 25 °C /gas saturation method/ | |
Record name | DIFLUBENZURON | |
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Mechanism of Action |
Diflubenzuron has a good inhibitory action on several proteases, including chymotrypsin. ... Proteases such as chymotrypsin are known to activate chitin synthetase. Inhibition of naturally occurring protease (B) should therefore lead to a decrease in chitin synthesis activity. This mechanism, coupled with the effect of diflubenzuron on chitin synthesis, could explain the effectiveness of this compound on cuticular deposition., Diflubenzuron acts by inhibition of chitin synthesis and so interferes with the formation of the insect cuticle. This action is quite specific; related biochemical processes, such as chitin synthesis in fungi, and biosynthesis of hyaluronic acid and other mucopolysaccharides in chickens, mice and rats are not affected. In insect and rust mites, this mode of action can result larvicidal and ovicidal effects at the time of molting of the larvae or at hatching of the eggs. | |
Record name | DIFLUBENZURON | |
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Product Name |
Diflubenzuron | |
Color/Form |
Colorless crystals | |
CAS RN |
35367-38-5 | |
Record name | DIFLUBENZURON | |
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Record name | Diflubenzuron | |
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Record name | Diflubenzuron [ANSI:BSI:ISO] | |
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Record name | Benzamide, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluoro- | |
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Record name | Diflubenzuron | |
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Record name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | |
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Record name | DIFLUBENZURON | |
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Record name | DIFLUBENZURON | |
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Record name | Diflubenzuron | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
228 °C, Off-white to yellow crystals; Melting point: 210-230 °C, with decomposition /technical diflubenzuron/, 230 - 232 °C | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diflubenzuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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